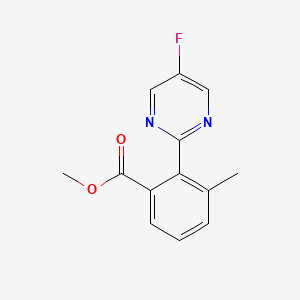
5-Deuterio-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deuterio-1-methylindole is a deuterated derivative of 1-methylindole, where one of the hydrogen atoms is replaced by deuterium Indole derivatives are significant in various fields due to their biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deuterio-1-methylindole can be achieved through several methods. One common approach involves the deuteration of 1-methylindole. This can be done by treating 1-methylindole with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure selective deuteration at the desired position.
Another method involves the use of deuterated reagents in the synthesis of 1-methylindole. For example, starting from deuterated aniline, the Fischer indole synthesis can be employed to obtain this compound. This method involves the reaction of deuterated aniline with a ketone in the presence of an acid catalyst, followed by cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas and suitable catalysts. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Deuterio-1-methylindole undergoes various chemical reactions similar to other indole derivatives. These include:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position. Common reactions include halogenation, nitration, and sulfonation.
Oxidation: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly used.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield 3-halogenated derivatives, while oxidation can produce various oxidized indole compounds.
Wissenschaftliche Forschungsanwendungen
5-Deuterio-1-methylindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in improving the metabolic stability and pharmacokinetic properties of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of 5-Deuterio-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The introduction of deuterium can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylindole: The non-deuterated parent compound, widely studied for its chemical and biological properties.
5-Bromo-1-methylindole:
5-Fluoro-1-methylindole: Another halogenated derivative with unique properties and uses.
Uniqueness of 5-Deuterio-1-methylindole
The uniqueness of this compound lies in the presence of deuterium, which can significantly alter its metabolic and pharmacokinetic properties. This makes it a valuable tool in drug development and other scientific research areas where enhanced stability and altered reactivity are desired.
Eigenschaften
Molekularformel |
C9H9N |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
5-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i2D |
InChI-Schlüssel |
BLRHMMGNCXNXJL-VMNATFBRSA-N |
Isomerische SMILES |
[2H]C1=CC=C2C(=C1)C=CN2C |
Kanonische SMILES |
CN1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)

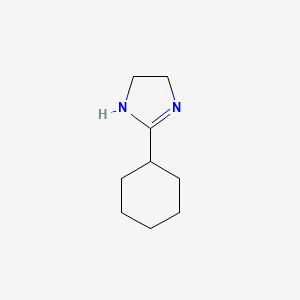
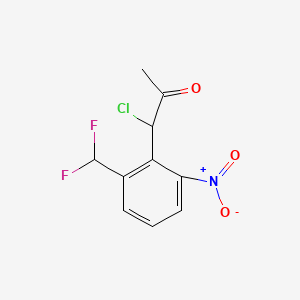
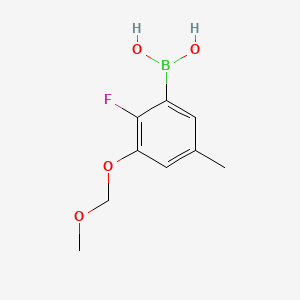
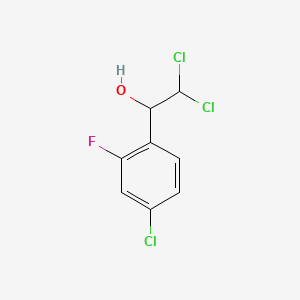


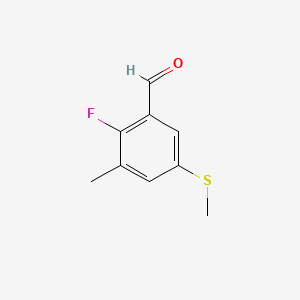

![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)

